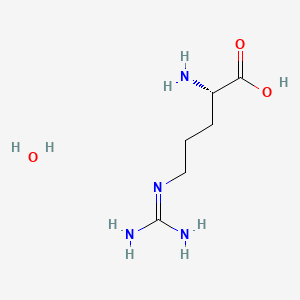

L-Arginine monohydrate

Beschreibung

Eigenschaften

CAS-Nummer |

81200-79-5 |

|---|---|

Molekularformel |

C6H16N4O3 |

Molekulargewicht |

192.22 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |

InChI |

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |

InChI-Schlüssel |

JVDHWXLTNDKLIZ-WCCKRBBISA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.O |

Kanonische SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

L-Arginin-Monohydrat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fermentation von Kohlenhydraten unter Verwendung spezifischer Bakterienstämme, die L-Arginin produzieren. Ein weiteres Verfahren beinhaltet die chemische Synthese aus L-Ornithin und L-Aspartat, wobei L-Ornithin zunächst zu L-Citrullin umgewandelt wird, das dann zu L-Arginin umgewandelt wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird L-Arginin-Monohydrat häufig durch mikrobielle Fermentation hergestellt. Dieser Prozess beinhaltet die Verwendung von gentechnisch veränderten Bakterien, die Substrate wie Glukose effizient in L-Arginin umwandeln können. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Kristallisation, um hochreines L-Arginin-Monohydrat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Arginin-Monohydrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: L-Arginin kann zu Stickstoffmonoxid und Citrullin oxidiert werden.

Reduktion: Es kann zu Agmatin reduziert werden, einer Verbindung, die an der zellulären Signalübertragung beteiligt ist.

Substitution: L-Arginin kann an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Sauerstoff und Stickstoffmonoxid-Synthase-Enzyme.

Reduktion: Als Reduktionsmittel können Natriumborhydrid verwendet werden.

Substitution: Reagenzien wie Säurechloride und Anhydride werden häufig eingesetzt

Hauptprodukte

- Verschiedene Argininderivate aus Substitutionsreaktionen .

Stickstoffmonoxid und Citrullin: durch Oxidation.

Agmatin: durch Reduktion.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1. Vascular Function Improvement

L-arginine is primarily known for its role in enhancing endothelial function and improving vascular health. Studies have shown that L-arginine supplementation can lead to improved vasodilation and blood flow. For instance, a study involving patients with coronary artery disease indicated that L-arginine supplementation did not significantly enhance endothelial function but did alter homocysteine metabolism, which is crucial for cardiovascular health .

Table 1: Effects of L-Arginine on Vascular Parameters

| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-Value |

|---|---|---|---|

| Arginine Plasma Concentration | 71.7 ± 25.2 | 173.9 ± 61.3 | <0.001 |

| Homocysteine Levels | - | Increased | <0.05 |

2. Hypertension Management

Research indicates that L-arginine can be beneficial in managing hypertension. A review highlighted its effectiveness in reducing systolic and diastolic blood pressure in various populations, including those with type 2 diabetes .

Case Study: Hypertensive Patients

In a clinical trial involving hypertensive patients, oral supplementation of L-arginine at a dose of 5 g/day for 14 days resulted in significant reductions in blood pressure levels, showcasing its potential as a therapeutic agent for hypertension management.

Exercise Physiology

1. Performance Enhancement

L-arginine has been studied for its effects on exercise performance due to its role in nitric oxide production, which can enhance blood flow to muscles during physical activity. A study found that co-administration of L-arginine with creatine improved reference memory retention and spatial memory in subjects, suggesting cognitive benefits alongside physical performance .

Table 2: Effects on Exercise Performance

| Study Group | Supplementation | Performance Outcome |

|---|---|---|

| Older Adults | L-Arginine (6 g/day) | Improved muscle blood flow |

| Athletes | L-Arginine + Creatine | Enhanced endurance and recovery |

Metabolic Disorders

1. Diabetes Management

L-arginine supplementation has shown promise in improving metabolic parameters in diabetic patients. In a study involving elderly women with type 2 diabetes, supplementation led to decreased mean arterial pressure and improved vascular reactivity .

Case Study: Diabetes Patients

A randomized controlled trial provided L-arginine (5 g/day) to patients with type 2 diabetes over two weeks, resulting in no significant changes in glycemic control but marked improvements in vascular health metrics.

Safety and Efficacy Considerations

While L-arginine is generally considered safe for most individuals, it may pose risks for certain populations, such as those with asthma or allergies to the amino acid . Monitoring is advised during supplementation.

Wirkmechanismus

L-Arginine monohydrate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This molecule then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a secondary messenger, causing vasodilation and improved blood flow. Additionally, L-Arginine is involved in protein synthesis and the urea cycle, which helps in the detoxification of ammonia .

Vergleich Mit ähnlichen Verbindungen

L-Arginine Hydrochloride

- Chemical Structure: L-Arginine bound to hydrochloric acid; available in anhydrous (A-171) and monohydrate (1.01544) forms .

- Solubility: Higher solubility in water compared to L-arginine monohydrate, making it suitable for parenteral formulations .

- Applications : Used in cell culture media, protein stabilization, and as an excipient in biologics .

- Research Findings: The monohydrate form of L-arginine hydrochloride (P2₁ symmetry) exhibits distinct crystallographic properties, with side-chain conformations differing from anhydrous forms .

L-Arginine Phosphate Monohydrate (LAP)

- Chemical Structure : Combines L-arginine with phosphoric acid and one water molecule .

- Nonlinear Optical (NLO) Properties: Superior to this compound in second-harmonic generation (SHG) efficiency, making it valuable in laser technology .

- Mechanical Properties : Doping with 1,3-dimethyl urea enhances dielectric constants (ε' = 8.2 at 1 kHz) and reduces AC conductivity compared to pure LAP crystals .

L-Arginine Derivatives (e.g., Agmatine, ADMA)

- Agmatine: Decarboxylated derivative of L-arginine; exhibits neuroprotective effects by modulating NMDA receptors and NO pathways .

- Asymmetric Dimethylarginine (ADMA): Endogenous inhibitor of NO synthase; elevated levels correlate with cardiovascular risk .

- Comparative Pharmacokinetics : Renal handling of L-arginine differs from ADMA and SDMA (symmetric dimethylarginine), leading to distinct urinary excretion profiles .

Other Salts and Hydrates

- L-Arginine Glutamate: Enhances cognitive performance via glutamatergic and NO pathways; used in combination therapies for metabolic disorders .

Data Tables

Biologische Aktivität

L-Arginine monohydrate is a semi-essential amino acid that plays a crucial role in various physiological processes, particularly in the synthesis of nitric oxide (NO), which is vital for vascular health, immune function, and metabolic regulation. This article delves into the biological activity of this compound, highlighting its effects on endothelial function, metabolic pathways, and overall health benefits supported by diverse research findings.

L-Arginine serves as a precursor for nitric oxide synthesis via the enzyme nitric oxide synthase (NOS). NO is a potent vasodilator that helps regulate blood flow and pressure. The biological activity of L-arginine can be summarized as follows:

- Nitric Oxide Production : Enhances endothelial function by promoting vasodilation.

- Methylation Reactions : Participates in methylation processes that affect various metabolic pathways.

- Amino Acid Metabolism : Influences the levels of other amino acids in the body.

Effects on Vascular Function

Research has shown mixed results regarding the impact of L-arginine supplementation on vascular function. A study involving patients with coronary artery disease found no significant improvement in endothelial function after L-arginine supplementation, suggesting potential increases in homocysteine levels, which could adversely affect vascular health . Conversely, other studies indicate that L-arginine can enhance endothelial-dependent vasodilation and improve cardiovascular outcomes in specific populations, such as those with type 2 diabetes .

Table 1: Summary of Vascular Function Studies

Metabolic Effects

L-Arginine supplementation has been associated with various metabolic benefits. For instance, it has been shown to lower blood pressure and reduce body weight in animal models with obesity and insulin resistance . Additionally, chronic L-arginine intake can alter amino acid profiles significantly, increasing arginine and ornithine levels while decreasing others like methionine and phenylalanine .

Table 2: Metabolic Changes Induced by L-Arginine

| Parameter | Control Group (Standard Diet) | High Arginine Diet (HAD) |

|---|---|---|

| Blood urea nitrogen (mg/dL) | 20 ± 2 | 25 ± 3 |

| Plasma arginine (µmol/L) | 70 ± 10 | 120 ± 15 |

| Plasma methionine (µmol/L) | 40 ± 5 | 30 ± 4 |

Case Studies and Clinical Applications

Several case studies illustrate the potential clinical applications of L-arginine. For example:

- Diabetes Management : In Zucker diabetic rats, L-arginine supplementation improved NO synthesis and reduced inflammatory markers associated with obesity .

- Heart Failure : In patients with chronic heart failure, oral L-arginine supplementation led to improved physical endurance and cardiac output, indicating its potential as an adjunct therapy .

- Gut Health : Recent studies have also highlighted the role of L-arginine in modulating gut microbiota composition, which may influence overall metabolic health .

Q & A

Q. What guidelines ensure rigorous reporting of this compound experiments in publications?

- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry): detail synthesis protocols in the main text or supplementary materials, provide crystallographic data for novel compounds, and cite primary sources for known derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.